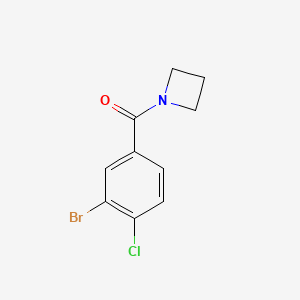

1-(3-Bromo-4-chlorobenzoyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(3-bromo-4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAUKTTYMUMOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromo 4 Chlorobenzoyl Azetidine and Analogues

Retrosynthetic Strategies for the 1-(3-Bromo-4-chlorobenzoyl)azetidine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection occurs at the amide bond.

Primary Disconnection (Amide Bond): The most evident disconnection is the cleavage of the C-N amide bond. This simplifies the target molecule into two key precursors: 3-bromo-4-chlorobenzoic acid and azetidine (B1206935) . This approach is highly practical as the forward reaction, an acylation or amide coupling, is a robust and well-established transformation.

Precursor Synthesis:

3-Bromo-4-chlorobenzoic acid: This precursor can be synthesized through various routes. A common laboratory method involves the electrophilic bromination of 4-chlorobenzoic acid. ijisrt.com Another approach is the oxidation of 3-bromo-4-chlorotoluene. chemicalbook.com A Sandmeyer reaction, starting from 3-amino-4-chlorobenzoic acid, provides a further alternative.

Azetidine: The synthesis of the unsubstituted azetidine ring is a significant challenge in itself due to the inherent ring strain of the four-membered system. researchgate.net Its synthesis sets the stage for the more detailed methodologies discussed below.

The forward synthesis would typically involve activating the carboxylic acid of 3-bromo-4-chlorobenzoic acid (e.g., converting it to an acyl chloride with thionyl chloride) followed by its reaction with azetidine in the presence of a base to form the final amide product. chemicalbook.com

Construction of the Azetidine Ring System

The formation of the azetidine ring is the most synthetically challenging aspect of producing the target molecule and its analogues. The difficulty arises from unfavorable enthalpic and entropic factors associated with forming a strained four-membered ring. researchgate.netresearchgate.net Intramolecular cyclization is the most prevalent strategy. acs.org

Closing the four-membered ring via the formation of a carbon-nitrogen bond is a cornerstone of azetidine synthesis. This can be accomplished through several distinct mechanistic pathways.

The most traditional and widely used method for constructing the azetidine ring is through an intramolecular S_N2 reaction. frontiersin.orgnih.gov This process involves a γ-amino compound where the nitrogen atom acts as a nucleophile, displacing a leaving group on the γ-carbon.

The precursor is typically a 3-aminopropanol derivative, which is then modified to install a good leaving group on the terminal carbon. Common leaving groups include halides (I, Br, Cl) or sulfonate esters (mesylate, tosylate). researchgate.netnih.gov The cyclization is then induced by a base, which deprotonates the amine to increase its nucleophilicity, facilitating the ring-closing displacement. A variety of substrates can undergo this transformation to produce diversely substituted azetidines. organic-chemistry.org

| Starting Material Type | Leaving Group | Base/Conditions | Product | Yield (%) | Reference |

| N-Tosyl-3-halo-3-butenylamine | Halogen | Ullmann-type coupling | 2-Alkylideneazetidine | Good | organic-chemistry.org |

| β-Amino alcohol | Mesylate (from MsCl) | Base | Substituted Azetidine | High | organic-chemistry.org |

| Sulfinimine (via Reformatsky) | Alcohol (via Tsunoda reagent) | Toluene, 110 °C | C-2-Substituted Azetidine | - | rsc.org |

| N-Sulfonylpyrrolidinone | Bromide | K₂CO₃ | α-Carbonylated Azetidine | Good | organic-chemistry.org |

Modern synthetic methods have enabled the direct formation of C-N bonds from unactivated C(sp³)–H bonds, providing a powerful and efficient route to azetidines. Palladium catalysis is at the forefront of this approach. acs.orgnih.gov These reactions typically employ a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.org The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific γ-C-H bond.

The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org Oxidation of a palladacycle intermediate to a high-valent Pd(IV) species, followed by reductive elimination, forms the desired C-N bond and regenerates the active catalyst. rsc.org This methodology has proven effective for creating a variety of functionalized and polycyclic azetidines from readily available starting materials. acs.orgacs.orgpsu.edu

| Catalyst System | Directing Group | Oxidant | Substrate Type | Product | Yield (%) | Reference |

| Pd(OAc)₂ | Picolinamide (PA) | PhI(OAc)₂ | Primary γ-C-H Amine | Substituted Azetidine | 50-93 | nih.govorganic-chemistry.org |

| Pd(OAc)₂ | Picolinamide (PA) | Phenyliodonium dimethylmalonate | N-Benzyl Amine | Benzazetidine | Good | psu.edu |

| Pd(II) | - | Benziodoxole tosylate / AgOAc | General Amine | Functionalized Azetidine | - | rsc.org |

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of azetidine rings. These methods utilize small, chiral organic molecules to catalyze reactions with high stereocontrol.

One prominent strategy involves the conjugate aza-Michael addition of an amine derivative to an α,β-unsaturated ketone (enone), catalyzed by a chiral primary or secondary amine. thieme-connect.com This addition generates an intermediate which can then undergo an intramolecular reductive cyclization to afford highly substituted azetidines. This one-pot procedure can produce optically active products in high yields and with excellent stereoselectivity. thieme-connect.com Another approach uses chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, to mediate the intramolecular cyclization of precursors, yielding enantioenriched spirocyclic azetidines. nih.gov Thiourea and squaramide catalysts have also been successfully employed in asymmetric additions to azetidine-derived alkenes to create complex chiral structures. nih.gov

| Catalyst Type | Reaction | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Reference |

| Chiral Salt A (epi-hydroquinine based) | Aza-Michael / Reductive Cyclization | Enone | N-Arylphosphoramidate | 1,2,4-Trisubstituted Azetidine | 67-93 | 78-96 | thieme-connect.com |

| Squaramide V | Michael Addition | 3-(Nitromethylene)azetidine | Chlorooxindole | Azetidinyl Chlorooxindole | 95 | 93 | nih.gov |

| SF₅-Cinchona Alkaloid | Phase-Transfer Cyclization | Diazo Isatin Derivative | - | Spirocyclic Azetidine Oxindole | High | up to 98 | nih.gov |

| Pyrrolidine-based | [2+2] Annulation | Aldehyde | Aldimine | Azetidin-2-ol | Good | - | rsc.org |

Radical-based methods provide novel and powerful disconnections for azetidine synthesis. Photocatalysis, in particular, has emerged as a mild and effective way to generate radical intermediates under visible light irradiation. chemrxiv.orgsynthical.comchemrxiv.org

A leading-edge strategy involves a process known as radical strain-release (RSR) photocatalysis. chemrxiv.orgunipr.it This method uses a photosensitizer to promote the homolytic cleavage of a precursor, such as a sulfonylimine, generating two distinct radical species. These radicals then react with a highly strained molecule, azabicyclo[1.1.0]butane (ABB), in a sequential process. The reaction proceeds via the addition of one radical to the ABB, causing the cleavage of the central, strained C-N bond, followed by recombination with the second radical. This approach allows for the efficient, single-step construction of densely functionalized azetidines. chemrxiv.orgresearchgate.net

| Method | Radical Source | Radical Acceptor | Conditions | Product Type | Reference |

| Radical Strain-Release (RSR) | Sulfonylimine | Azabicyclo[1.1.0]butane (ABB) | Organic Photosensitizer, Visible Light | C3-N Difunctionalized Azetidine | chemrxiv.orgunipr.itresearchgate.net |

Intramolecular Cyclization Approaches to Azetidines.

Intramolecular Aminolysis of Epoxy Amine Precursors

A modern and effective method for constructing the azetidine ring is through the intramolecular aminolysis of epoxy amine precursors. This strategy relies on a ring-closing reaction where the amine nucleophile attacks an epoxide within the same molecule.

Recent research has highlighted the use of lanthanide (III) trifluoromethanesulfonates, particularly La(OTf)₃, as potent catalysts for this transformation. bhu.ac.inbyjus.comrsc.org The process involves the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford the corresponding 3-hydroxyazetidines in high yields. bhu.ac.inrsc.orglibretexts.org This reaction is noteworthy for its tolerance of a wide array of functional groups, including those that are acid-sensitive or possess Lewis basic sites. byjus.comrsc.org

The mechanism is predicated on an intramolecular SN2-type ring opening of the epoxide. The La(OTf)₃ catalyst activates the epoxide, facilitating the nucleophilic attack by the tethered amine. rsc.org A key finding is the C3-selective aminolysis observed with cis-epoxy amines, which leads to the desired four-membered azetidine ring, contrasting with the C4-selective attack in trans-isomers that yields five-membered pyrrolidines. bhu.ac.inrsc.org Computational studies suggest this regioselectivity arises from the coordination of the lanthanum (III) catalyst to the substrate and/or product. bhu.ac.inrsc.org

The general procedure involves treating the cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ (typically 5 mol%) in a solvent like dichloroethane (DCE) under reflux conditions. rsc.org This method provides a direct route to functionalized azetidines that can serve as precursors for N-acylation.

Cycloaddition Reactions for Four-Membered Heterocycles

Cycloaddition reactions represent a powerful and efficient class of transformations for the assembly of four-membered rings. pearson.com For azetidine synthesis, [2+2] cycloadditions are particularly relevant, either for direct formation of the azetidine ring or for the synthesis of azetidin-2-one (B1220530) (β-lactam) precursors. nih.govmasterorganicchemistry.com

One of the most prominent methods is the Staudinger ketene-imine cycloaddition , which produces β-lactams. nih.govnih.gov In this reaction, a ketene, often generated in situ from an acyl chloride and a base, reacts with an imine. The commonly accepted mechanism involves a two-step process starting with the nucleophilic attack of the imine nitrogen on the ketene's sp-hybridized carbon, forming a zwitterionic intermediate. nih.gov This intermediate then undergoes a conrotatory electrocyclization to form the β-lactam ring. nih.gov The stereochemical outcome (cis versus trans) of the resulting β-lactam can be influenced by the geometry of the imine and the reaction conditions. nih.gov

A more direct route to azetidines is the aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene. pearson.commasterorganicchemistry.com This method can rapidly assemble functionalized azetidines, often with high regio- and stereoselectivity. pearson.com Recent advancements have enabled this reaction to be performed using visible light and a photosensitizer, which activates an oxime precursor (a type of imine) to engage in the cycloaddition with various alkenes. masterorganicchemistry.comchemguide.co.uk This visible-light-mediated approach has successfully been applied to intermolecular reactions, significantly broadening the scope and accessibility of substituted azetidines. chemguide.co.uk

| Cycloaddition Method | Reactants | Product | Key Features |

| Staudinger Cycloaddition | Ketene + Imine | Azetidin-2-one (β-Lactam) | Forms β-lactam precursor; stereoselectivity is controllable. nih.gov |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine | Direct formation of azetidine ring; can be promoted by UV or visible light. pearson.comchemguide.co.uk |

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

Once azetidin-2-ones (β-lactams) are synthesized, typically via methods like the Staudinger cycloaddition, they can be converted to the corresponding azetidines through reduction of the amide carbonyl group. researchgate.net This transformation provides a versatile pathway to the saturated azetidine core from readily available β-lactam intermediates.

The selective reduction of the lactam carbonyl without cleaving the strained four-membered ring can be challenging. While powerful reducing agents like lithium aluminium hydride (LiAlH₄) can sometimes lead to ring cleavage, yielding γ-amino alcohols, specific reagents have been developed for this purpose. bhu.ac.in One of the most effective and straightforward methods employs alane (AlH₃) or its derivatives, such as monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂). nih.gov These reagents have been shown to efficiently reduce enantiopure β-lactams to their corresponding azetidines, preserving the stereochemistry of the ring. nih.gov For example, the reduction of an enantiopure 4-aryl-β-lactam with monochloroalane in an ethereal solvent provides the desired enantiopure azetidine. nih.gov

This reduction step is a critical link in a multi-step synthesis, connecting the well-established chemistry of β-lactams to the synthesis of the foundational azetidine scaffold required for producing compounds like this compound.

Strain-Release Methodologies in Azetidine Ring Synthesis

The inherent ring strain of certain bicyclic systems can be harnessed as a thermodynamic driving force for the synthesis of less-strained monocyclic structures like azetidines. Methodologies based on strain-release have emerged as powerful tools for the modular construction of functionalized azetidines. masterorganicchemistry.com

A prominent example involves the use of azabicyclo[1.1.0]butanes (ABBs), which possess significant ring strain. organic-chemistry.orguwaterloo.ca The synthesis begins with the generation of a highly reactive azabicyclo[1.1.0]butyl lithium intermediate. This species can be trapped with various electrophiles, including boronic esters. organic-chemistry.orguwaterloo.ca The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration coupled with the cleavage of the central C-N bond. This bond cleavage relieves the high ring strain and drives the formation of a stable, substituted azetidinyl boronic ester. organic-chemistry.orguwaterloo.ca This method is notable for its stereospecificity and broad applicability to a range of boronic esters. organic-chemistry.org

More recently, a multicomponent strategy has been developed that leverages a bhu.ac.innih.gov-Brook rearrangement followed by a strain-release-driven anion relay. researchgate.net This sequence allows for the sequential introduction of three different electrophilic partners to the azabicyclo[1.1.0]butyl-lithium core, enabling the rapid assembly of a diverse library of substituted azetidines. researchgate.net The reaction's efficiency is driven by the strain-release ring-opening of the azabicyclo[1.1.0]butane. researchgate.net

N-Acylation of the Azetidine Nitrogen with Halogenated Benzoyl Moieties

The final step in the synthesis of this compound is the formation of the amide bond between the secondary amine of the azetidine ring and the 3-bromo-4-chlorobenzoyl group. This is typically achieved through a nucleophilic acyl substitution reaction. byjus.comlibretexts.org

In this mechanism, the azetidine nitrogen, with its lone pair of electrons, acts as the nucleophile. byjus.comchemguide.co.uk The acylating agent is typically an activated carboxylic acid derivative, most commonly an acyl halide like 3-bromo-4-chlorobenzoyl chloride. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemguide.co.uk

The reaction proceeds via a two-stage addition-elimination mechanism: chemguide.co.uk

Nucleophilic Addition: The azetidine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. chemguide.co.uk

Elimination: The tetrahedral intermediate is transient. The lone pair on the negative oxygen reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled. chemguide.co.ukyoutube.com A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. byjus.comlibretexts.org

This reaction, often performed under Schotten-Baumann conditions (using an amine, an acyl chloride, and an aqueous base), is a highly reliable and widely used method for preparing amides from amines. youtube.com

| Step | Description | Intermediate/Product |

| 1. Activation | Azetidine acts as a nucleophile. | - |

| 2. Addition | Nucleophilic attack of azetidine nitrogen on the carbonyl carbon of 3-bromo-4-chlorobenzoyl chloride. | Tetrahedral Intermediate |

| 3. Elimination | Collapse of the intermediate, reformation of the C=O bond, and expulsion of the chloride leaving group. | Protonated Amide |

| 4. Deprotonation | A base removes the proton from the nitrogen. | Final Product: this compound |

While the reaction is fundamentally a nucleophilic attack by the amine, it can also be viewed from the perspective of the electrophile. In reactions like the Friedel-Crafts acylation, a Lewis acid (e.g., AlCl₃) is used to generate a highly electrophilic "acylium ion" (R-C≡O⁺) from an acyl halide. masterorganicchemistry.com This powerful electrophile is typically used to acylate aromatic rings.

However, when acylating an amine, the amine itself is a sufficiently strong nucleophile, and the acyl chloride is a sufficiently strong electrophile, that a Lewis acid catalyst is generally not required. libretexts.orgyoutube.com In fact, a Lewis acid would preferentially coordinate to the basic amine nitrogen, deactivating it towards nucleophilic attack. Therefore, the direct acylation of azetidine is best described by the nucleophilic mechanism, where the unprotonated amine is the key reactive species. youtube.com The utility of this method lies in its efficiency and high yield for forming robust amide bonds under relatively mild conditions. libretexts.org

Catalyst-Free N-Acylation Methods for Azetidine Substrates

The N-acylation of azetidine is a fundamental transformation for creating amide derivatives. While many modern acylation reactions rely on catalysts, several effective catalyst-free methods exist, primarily for activating the acyl donor. The direct acylation of azetidine with an acyl halide like 3-bromo-4-chlorobenzoyl chloride is a common and direct approach.

This reaction is typically performed under basic conditions, often following the principles of the Schotten-Baumann reaction. In this method, the azetidine, dissolved in an inert organic solvent, is treated with the acyl chloride in the presence of an aqueous base (e.g., sodium hydroxide) or a tertiary amine base (e.g., triethylamine) in an anhydrous solvent. The base neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction to completion. This process, while requiring a stoichiometric base, is considered "catalyst-free" as it does not depend on a substance to accelerate the reaction through a catalytic cycle.

Innovations in catalyst-free acylations include photochemical methods. For instance, a catalyst-free photochemical N-acylation of azoles using aldehydes and bromotrichloromethane (B165885) (BrCCl₃) as an oxidant has been developed. chemistryviews.org This reaction proceeds under mild conditions, using light to generate an acyl radical from the aldehyde, which then leads to the acylated product. chemistryviews.org While demonstrated on azoles, the underlying principle of generating a highly reactive acylating agent in situ without a traditional catalyst represents a promising avenue for the acylation of other nitrogen heterocycles like azetidine.

Precursors and Acylating Agents for 3-Bromo-4-chlorobenzoyl Introduction

The introduction of the 3-bromo-4-chlorobenzoyl group onto the azetidine nitrogen atom is achieved using a suitable acylating agent. The most direct agent for this transformation is 3-bromo-4-chlorobenzoyl chloride . oakwoodchemical.com This acyl chloride is a reactive derivative of its parent carboxylic acid and is readily susceptible to nucleophilic attack by the secondary amine of the azetidine ring.

The primary precursor for this acylating agent is 3-bromo-4-chlorobenzoic acid . sigmaaldrich.comnih.gov This benzoic acid derivative can be synthesized via a Sandmeyer reaction, starting from 3-amino-4-chlorobenzoic acid. The process involves the diazotization of the amino group with sodium nitrite (B80452) in a strong acid, followed by treatment with copper(I) bromide to introduce the bromine atom.

The conversion of 3-bromo-4-chlorobenzoic acid to the more reactive 3-bromo-4-chlorobenzoyl chloride is a standard procedure in organic synthesis. It is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 1: Precursors and Acylating Agents

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Azetidine | C₃H₇N | The core heterocyclic substrate that undergoes N-acylation. |

| 3-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | Starting material for the synthesis of the benzoic acid precursor. |

| 3-Bromo-4-chlorobenzoic acid | C₇H₄BrClO₂ | The direct precursor to the acylating agent. sigmaaldrich.comnih.gov |

| 3-Bromo-4-chlorobenzoyl chloride | C₇H₃BrCl₂O | The primary acylating agent used to introduce the 3-bromo-4-chlorobenzoyl group. oakwoodchemical.com |

| Thionyl chloride | SOCl₂ | A common reagent for converting the carboxylic acid to the acyl chloride. |

Chemo-, Regio-, and Stereoselective Control in Synthesis of Substituted Azetidines

Achieving selectivity in the synthesis of substituted azetidines is a significant challenge due to the strained nature of the four-membered ring, which can lead to competing side reactions like ring-opening. rsc.orgrsc.org The development of selective synthetic methods is crucial for accessing structurally defined azetidine derivatives for applications in medicinal chemistry.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of azetidine synthesis, a key example is the reduction of β-lactams (azetidin-2-ones). The chemoselective reduction of the amide carbonyl group without cleaving the strained ring is challenging, as many reducing agents can cause ring-opening, especially when certain substituents are present. rsc.org

Regioselectivity , the control of where a reaction occurs on a molecule, is critical in ring-forming and ring-opening reactions. For instance, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum triflate (La(OTf)₃), proceeds with high regioselectivity to afford 3-hydroxyazetidines. frontiersin.org This method demonstrates precise control over which carbon of the epoxide is attacked by the amine to form the azetidine ring. frontiersin.org Similarly, enantioselective ring-opening of N-activated azetidines with acyl chlorides can be controlled by hydrogen-bond-donor catalysts, allowing for the selective cleavage of one C-N bond over another. acs.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. The synthesis of chiral azetidines often requires stereoselective methods. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov This method avoids toxic diazo intermediates and allows for flexible synthesis of enantiomerically pure products. nih.gov The stereoselective synthesis of cis-2,3-disubstituted azetidines has also been achieved through the diastereoselective hydrozirconation of allylic carbamates. rsc.org

Table 2: Methods for Selective Azetidine Synthesis

| Method | Type of Selectivity | Description |

|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | Stereoselective | Cyclization of chiral N-propargylsulfonamides to yield chiral azetidin-3-ones. nih.gov |

| La(OTf)₃-Catalyzed Aminolysis | Regioselective | Intramolecular ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines. frontiersin.org |

| Hydrogen-Bond-Donor Catalysis | Enantioselective | Ring-opening of N-activated azetidines with high enantioselectivity. acs.org |

| Reduction of β-Lactams | Chemoselective | Use of specific reducing agents like DIBAL-H to reduce the carbonyl without ring cleavage. rsc.org |

| Hydrozirconation of Allylic Carbamates | Stereoselective | Diastereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org |

Challenges and Innovations in Azetidine Synthesis

The synthesis of azetidines has historically been less developed compared to that of other saturated nitrogen heterocycles, largely due to challenges associated with their ring strain. researchgate.net This strain makes the four-membered ring susceptible to cleavage under various reaction conditions, complicating synthetic efforts. rsc.orgresearchwithrutgers.com A significant challenge has been the direct synthesis of NH-azetidines, as many methods yield N-protected derivatives that require an additional deprotection step. sciencedaily.com Furthermore, constructing densely functionalized azetidines, particularly those with all-carbon quaternary centers at the 3-position, has been elusive until recently. nih.gov

Despite these difficulties, remarkable innovations have advanced the field. researchwithrutgers.com New synthetic disconnections and reaction pathways are providing access to a wider array of azetidine structures.

Key Innovations Include:

Strain-Release Functionalization: A prominent innovation involves the use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). nih.gov In a polar-radical relay strategy, the strain release of a benzoylated ABB can be harnessed for nickel-catalyzed Suzuki cross-coupling reactions, enabling the synthesis of azetidines bearing an all-carbon quaternary center. nih.gov

C-H Amination/Functionalization: Palladium-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for constructing the azetidine ring. rsc.org This method shows excellent functional group tolerance. Another approach involves the selective intermolecular C-H amination of bromoalkanes to introduce the nitrogen atom, followed by intramolecular cyclization to form the azetidine. nsf.gov

[2+2] Photocycloadditions: An intermolecular aza-Paterno-Büchi reaction, using visible light and an iridium photocatalyst, allows for the [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize functionalized azetidines. rsc.org This method is notable for its broad substrate scope and the ability to generate complex azetidines that are otherwise difficult to access. rsc.org

Novel Coupling Reactions: A titanium-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents provides a route to spirocyclic NH-azetidines, directly addressing the challenge of accessing the synthetically versatile NH scaffold. rsc.orgsciencedaily.com

Table 3: Challenges and Innovations in Azetidine Synthesis

| Challenge | Innovative Solution | Description of Method |

|---|---|---|

| Ring Strain and Instability | Strain-Release Functionalization | Using highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to drive C-C bond formation. nih.gov |

| Access to NH-Azetidines | Kulinkovich-Type Coupling | A titanium-mediated reaction of oxime ethers and Grignard reagents to form spirocyclic NH-azetidines directly. rsc.orgsciencedaily.com |

| Functionalization of C-H Bonds | Palladium-Catalyzed C-H Amination | Intramolecular cyclization via γ-C(sp³)–H amination to form the azetidine ring. rsc.org |

| Access to Complex Scaffolds | Photocatalytic [2+2] Cycloaddition | Visible-light-mediated aza-Paterno-Büchi reaction to construct densely functionalized azetidines. rsc.org |

| Creating All-Carbon Quaternary Centers | Nickel-Catalyzed Suzuki Coupling | Cross-coupling of boronic acids with azetidine precursors derived from strain-release of ABBs. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromo 4 Chlorobenzoyl Azetidine

Ring Strain and Reactivity Profile of the Azetidine (B1206935) Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity. rsc.orgresearchgate.netrsc.orgresearchwithrutgers.com It positions azetidine's stability between the highly reactive and less stable three-membered aziridines (ring strain ~27.7 kcal/mol) and the more stable, relatively unreactive five-membered pyrrolidines (ring strain ~5.4 kcal/mol). rsc.org This intermediate level of strain makes the azetidine ring in 1-(3-Bromo-4-chlorobenzoyl)azetidine stable enough for handling under normal conditions but susceptible to ring-opening reactions under appropriate chemical triggers. rsc.orgresearchgate.net

The reactivity profile is dominated by reactions that relieve this strain, primarily through the cleavage of the C-N or C-C bonds of the ring. rsc.org The presence of the nitrogen atom enables a variety of synthetic transformations and allows for the potential incorporation of a basic nitrogen center in target molecules. nih.gov However, this strain also introduces potential decomposition pathways not typically observed in larger ring systems. nih.gov The activation of the azetidine ring toward ring-opening is often facilitated by N-acylation, as is the case in this compound, which can enhance the ring's susceptibility to nucleophilic attack. rsc.org

Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 researchgate.net |

Reactivity of the N-Acyl Bond in this compound

The N-acyl bond in this compound exhibits distinct reactivity due to the structural constraints of the four-membered ring. In typical acyclic amides, the nitrogen atom is sp² hybridized and planar to maximize resonance stabilization with the carbonyl group. However, in N-acyl azetidines, the geometric constraints of the ring force the nitrogen atom into a more pyramidal geometry. rsc.org This pyramidalization reduces the resonance overlap between the nitrogen lone pair and the carbonyl π-system, weakening the C-N amide bond and increasing the carbonyl group's electrophilicity.

The partially pyramidalized and strained nature of the N-acyl bond in this compound makes it susceptible to cleavage. This cleavage can be achieved under various conditions, providing a pathway for functionalization.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield azetidine and 3-bromo-4-chlorobenzoic acid. This process can, however, be competitive with ring-opening reactions, depending on the reaction conditions.

Reductive Cleavage: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine, yielding 1-((3-bromo-4-chlorophenyl)methyl)azetidine.

Nucleophilic Acyl Substitution: The increased electrophilicity of the carbonyl carbon allows for reactions with strong nucleophiles. For instance, organometallic reagents may add to the carbonyl group. The combined effect of nitrogen pyramidalization and ring strain can stabilize the resulting tetrahedral intermediates. rsc.org This can lead to either the cleavage of the N-acyl bond or addition to the carbonyl, depending on the reagent and conditions.

Functionalization via Deprotection: The benzoyl group can be considered a protecting group for the azetidine nitrogen. Its removal under specific conditions allows for subsequent functionalization of the secondary amine through reactions like acylation, sulfonylation, or alkylation, enabling the synthesis of diverse azetidine derivatives. researchgate.netfigshare.comacs.org

Halogen Effects on Aromatic Reactivity of the 3-Bromo-4-chlorobenzoyl Moiety

The 3-bromo-4-chlorobenzoyl portion of the molecule possesses two distinct halogen atoms on the aromatic ring, which significantly influences its reactivity in key organic transformations. The differential reactivity of the C-Br and C-Cl bonds is pivotal for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl. libretexts.org This trend is based on bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond.

This reactivity difference allows for selective cross-coupling at the 3-position (bromine) of the benzoyl ring while leaving the 4-position (chlorine) intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. libretexts.orgwikipedia.org By using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃), the bromine atom of this compound can be selectively replaced with an aryl, vinyl, or alkyl group from a boronic acid or ester. libretexts.orgwikipedia.orgrsc.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org The C-Br bond at the 3-position can be selectively coupled with an alkyne, installing an alkynyl substituent and creating an arylalkyne structure. libretexts.orgresearchgate.net

Table 2: Predicted Regioselective Cross-Coupling Reactions

| Reaction | Reagents | Position of Reactivity | Predicted Product |

| Suzuki-Miyaura | Arylboronic acid, Pd(0) catalyst, base | C3 (Bromine) | 1-(3-Aryl-4-chlorobenzoyl)azetidine |

| Sonogashira | Terminal alkyne, Pd(0)/Cu(I) catalyst, base | C3 (Bromine) | 1-(3-Alkynyl-4-chlorobenzoyl)azetidine |

The substitution pattern on the aromatic ring dictates its behavior in substitution reactions. The ring is substituted with two halogen atoms (ortho/para-directing, deactivating) and a powerful electron-withdrawing acyl group (meta-directing, strongly deactivating).

Electrophilic Aromatic Substitution (EAS): The benzoyl group is a strong deactivator, making the aromatic ring significantly less reactive towards electrophiles than benzene (B151609). fiveable.memasterorganicchemistry.com Any potential electrophilic substitution would be directed by the activating (least deactivating) groups, the halogens. However, the combined deactivating effect of all three substituents makes harsh conditions necessary, and such reactions are generally difficult. If a reaction were to occur, the electrophile would preferentially add at the positions ortho or para to the halogens and meta to the acyl group. The most likely, albeit unfavored, positions for substitution are C2 and C6.

Nucleophilic Aromatic Substitution (SNA_r): The presence of strong electron-withdrawing groups, like the benzoyl group and to a lesser extent the halogens, makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com For an S_NAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this compound, the acyl group is meta to both halogens, providing poor stabilization for the departure of either Br⁻ or Cl⁻. Therefore, direct S_NAr reactions on this ring are predicted to be unfavorable under standard conditions.

Stereoelectronic Influences on Azetidine Ring Reactivity

Stereoelectronic effects, which pertain to the influence of orbital alignment on reactivity, are crucial in understanding the behavior of the strained azetidine ring. The specific conformation of the N-(3-bromo-4-chlorobenzoyl) group relative to the four-membered ring can dictate the regioselectivity and stereoselectivity of its reactions.

In ring-opening reactions, a nucleophile's trajectory of attack is critical. For a nucleophilic attack at one of the ring carbons (e.g., C2 or C4), the process is generally governed by an S_N2-like mechanism. The approach of the nucleophile must be anti-periplanar to the C-N bond being cleaved. The bulky and electronically significant 3-bromo-4-chlorobenzoyl group can sterically hinder one face of the azetidine ring, potentially directing an incoming nucleophile to the opposite face.

Furthermore, the electronic nature of the N-acyl group activates the ring carbons for nucleophilic attack. The regioselectivity of ring-opening reactions on unsymmetrically substituted azetidines is highly dependent on the electronic effects of substituents on the ring itself. magtech.com.cn For the parent this compound, the two methylene (B1212753) carbons of the ring are electronically similar, but substitution on the ring would create a preference for nucleophilic attack at the more electrophilic or less sterically hindered carbon, a process heavily influenced by stereoelectronic factors. magtech.com.cnbeilstein-journals.org

Mechanistic Studies of Transformation Reactions

Due to the absence of direct mechanistic studies on this compound in the available scientific literature, this section will explore plausible transformation reactions and their underlying mechanisms based on the known reactivity of its constituent functional groups: the N-acylazetidine moiety and the 3-bromo-4-chlorobenzoyl group. The reactivity of this compound is primarily dictated by the interplay between the strained four-membered azetidine ring and the electronically modified aromatic ring.

The transformation reactions can be broadly categorized into two main types: those involving the N-acylazetidine portion and those occurring at the aromatic ring.

Reactions Involving the N-Acylazetidine Moiety

The N-acylazetidine functional group is characterized by a strained four-membered ring attached to a carbonyl group. This arrangement makes it susceptible to several types of reactions, primarily driven by the release of ring strain. rsc.org

Nucleophilic Acyl Substitution and Ring Opening:

One of the most probable transformation pathways for this compound involves nucleophilic attack at the carbonyl carbon. This can lead to either a direct nucleophilic acyl substitution or a more complex ring-opening reaction. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

In a typical nucleophilic acyl substitution, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can result in the expulsion of the azetidine ring as a leaving group, although this is generally less favorable than the departure of a weaker base.

However, a more characteristic reaction of N-acylazetidines is the addition of organometallic reagents to form ketones. nih.govacs.org This transformation proceeds through a stable tetrahedral intermediate, and the high chemoselectivity for ketone formation is a notable feature, even with an excess of the organometallic reagent. nih.govacs.org The stability of this intermediate is attributed to the pyramidalization of the amide nitrogen and the inherent strain of the four-membered ring.

Table 1: Proposed Nucleophilic Addition to the Acyl Group

| Reagent | Proposed Product | Mechanistic Notes |

| Organolithium (R-Li) or Grignard (R-MgX) | Ketone (3-Bromo-4-chlorophenyl)-R-ketone | Formation of a stable tetrahedral intermediate. nih.govacs.org |

| Hydride (e.g., LiAlH₄) | (3-Bromo-4-chlorophenyl)(azetidin-1-yl)methanol | Reduction of the carbonyl group. |

Acid-Catalyzed Hydrolysis and Ring Opening:

Under acidic conditions, the amide bond of this compound can undergo hydrolysis. The mechanism likely involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent attack by a water molecule leads to a tetrahedral intermediate, which can then break down to yield 3-bromo-4-chlorobenzoic acid and azetidine.

Furthermore, acid-mediated ring-opening of the azetidine ring itself is a plausible transformation. nih.gov In this process, the azetidine nitrogen is protonated, making the ring more susceptible to nucleophilic attack. This can lead to the formation of γ-amino alcohols or other derivatives, depending on the nucleophile present in the reaction medium. iitk.ac.in

Table 2: Plausible Acid-Catalyzed Transformations

| Condition | Proposed Product(s) | Key Mechanistic Steps |

| Aqueous Acid (e.g., HCl, H₂SO₄) | 3-Bromo-4-chlorobenzoic acid and Azetidine | Protonation of carbonyl oxygen, nucleophilic attack by water, and amide bond cleavage. |

| Anhydrous Acid with Nucleophile (e.g., HBr) | N-(3-bromopropyl)-3-bromo-4-chlorobenzamide | Protonation of azetidine nitrogen followed by SN2 attack by the nucleophile (Br⁻), leading to ring opening. magtech.com.cn |

Reactions at the 3-Bromo-4-chlorobenzoyl Ring

The aromatic ring of this compound is substituted with two halogen atoms, bromine and chlorine, which are potential sites for various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo and chloro substituents on the benzene ring are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. libretexts.orgnobelprize.org These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The general mechanism for these cross-coupling reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The oxidative addition of the aryl halide to a palladium(0) complex is often the rate-determining step. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, reactions are expected to occur selectively at the bromine-substituted position under appropriate conditions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnrochemistry.com

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon triple bond.

Table 3: Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 1-((3-Aryl-4-chloro)benzoyl)azetidine |

| Buchwald-Hartwig | Amine (R₂NH) | 1-((3-(Dialkylamino)-4-chloro)benzoyl)azetidine |

| Sonogashira | Terminal alkyne (R-C≡CH) | 1-((3-(Alkynyl)-4-chloro)benzoyl)azetidine |

Nucleophilic Aromatic Substitution (SNAr):

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction via an addition-elimination mechanism, known as the SNAr reaction. wikipedia.orglibretexts.org The benzoyl group attached to the azetidine nitrogen is an electron-withdrawing group, which could potentially activate the ring for such a transformation. However, for SNAr to occur efficiently, strong electron-withdrawing groups are typically required at the ortho and/or para positions to the leaving group. libretexts.org Given the substitution pattern of this compound, this reaction is likely to be less facile compared to the palladium-catalyzed cross-coupling reactions.

Conformational Analysis and Theoretical Studies of 1 3 Bromo 4 Chlorobenzoyl Azetidine

The three-dimensional structure of 1-(3-Bromo-4-chlorobenzoyl)azetidine is complex, defined by the interplay of the azetidine (B1206935) ring's puckering, the rotational barrier of the N-acyl group, and the orientation of the substituted aromatic ring. Computational chemistry provides essential tools to understand these conformational preferences.

Azetidine Ring Puckering and Inversion Dynamics

The four-membered azetidine ring is not planar. It adopts a puckered conformation to alleviate angular strain. Gas-phase electron diffraction studies have determined that the parent azetidine ring has a dihedral angle of 37°. rsc.org This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations. Computational studies, often employing Density Functional Theory (DFT), indicate that this inversion process has a relatively low energy barrier, making the ring flexible at room temperature. nih.gov The presence of substituents on the ring can influence both the degree of puckering and the barrier to inversion.

Influence of the N-Acyl Substituent on Azetidine Conformation

The introduction of the 3-bromo-4-chlorobenzoyl group on the nitrogen atom significantly impacts the azetidine ring's conformation and dynamics. The N-acyl substituent introduces partial double bond character to the N-C(O) bond, which restricts rotation and influences the nitrogen atom's geometry. In N-acyl azetidines, the nitrogen atom exhibits a degree of pyramidalization. rsc.org This pyramidalization, combined with the ring strain, is a key factor in the reactivity of these compounds. rsc.org

Computational studies on N-acyl azetidines reveal a preference for specific conformations. nih.govrsc.org The orientation of the acyl group relative to the ring is crucial. DFT calculations on related N-acyl azetidines have been used to determine the relative energies of different conformers and the transition states connecting them. rsc.org For this compound, the bulky and electron-withdrawing nature of the benzoyl group is expected to create a substantial rotational barrier around the N-C(O) bond, leading to distinct, stable conformers.

Aromatic Ring Conformation and Rotational Barriers

The conformation of the entire molecule is also determined by the rotation around the C(aryl)-C(O) bond. The orientation of the 3-bromo-4-chloro-substituted benzene (B151609) ring relative to the carbonyl group is subject to steric and electronic effects. Theoretical calculations on substituted benzaldehydes and N-methylbenzamides have shown that DFT methods can sometimes overestimate the rotational barriers around the C(aryl)-C(sp²) bond. researchgate.net However, these calculations are invaluable for identifying the minimum energy conformations.

Studies on similar aromatic amides and ketones indicate that the rotational flexibility can be quite large, though specific orientations are energetically favored. mdpi.comnih.gov For this compound, a key conformational parameter would be the torsion angle between the plane of the aromatic ring and the plane of the amide group. Quantum chemical calculations would likely predict a non-planar arrangement to be the most stable, minimizing steric hindrance between the ortho-substituent (bromo group) and the carbonyl oxygen. The barrier to rotation for this group is influenced by the electronic conjugation and steric clashes. nih.gov

Table 1: Representative Calculated Rotational Barriers in Aromatic Amides

| Compound | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-Benzhydrylformamide | DFT | Not specified, but calculated | mdpi.com |

| Benzaldehyde | DFT/CCSD | ~2x experimental value | researchgate.net |

This table presents examples of calculated rotational barriers for related structures to illustrate the type of data obtained from computational studies.

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the electronic structure and bonding within this compound. nih.gov These calculations can provide detailed information on electron distribution, molecular orbitals, and atomic charges.

By optimizing the geometry of the molecule at a given level of theory (e.g., B3LYP/6-31G(d,p)), researchers can calculate key electronic properties. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this specific molecule, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the lone pairs of the halogen and oxygen atoms, while the LUMO is likely centered on the antibonding orbitals of the carbonyl group and the aromatic system.

Analysis of the Mulliken or Natural Bond Orbital (NBO) charges would reveal the polarization of bonds. researchgate.net The electron-withdrawing nature of the chlorine, bromine, and the benzoyl group as a whole would lead to a significant positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. The addition of a benzoyl group alters the electron density on the atoms of the azetidine ring compared to the unsubstituted heterocycle.

Theoretical Investigation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving N-acyl azetidines. researchgate.net DFT calculations can be used to map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For the synthesis of this compound, which would likely involve the reaction of azetidine with 3-bromo-4-chlorobenzoyl chloride, theoretical calculations could model the reaction pathway. This would involve calculating the energies of the reactants, the tetrahedral intermediate, and the final products, as well as the transition state for the rate-determining step.

Furthermore, theoretical studies can predict the reactivity of the molecule. For instance, the desymmetrization of N-acyl azetidines has been studied computationally, revealing that the reaction proceeds through bifunctional activation of the azetidine nitrogen and the nucleophile by a catalyst. rsc.org Such studies identify the origins of selectivity by comparing the energies of the various possible transition structures. rsc.org The strain in the four-membered ring makes it susceptible to ring-opening reactions, and the pathways and activation barriers for these processes can be effectively studied using quantum chemical methods. rsc.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and help interpret the spectroscopic data of molecules, which is crucial for their structural characterization. rsc.orgmdpi.com

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) of this compound can be predicted by calculating the magnetic shielding tensors for the optimized molecular geometry. These theoretical predictions, when compared with experimental data, can confirm the proposed structure and assign specific signals to specific atoms.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations produce a theoretical infrared spectrum. Comparing the calculated spectrum with the experimental one allows for the assignment of vibrational modes, such as the characteristic C=O stretch of the amide, the C-N stretches, and the various vibrations of the substituted aromatic ring. Ultrafast IR studies on related compounds have helped to distinguish between different reaction pathways and short-lived intermediates. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. nih.gov For this compound, these calculations would likely predict transitions associated with the π → π* and n → π* excitations within the benzoyl chromophore.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azetidine |

| N-Benzhydrylformamide |

| Benzaldehyde |

| N-Methylbenzamide |

Advanced Characterization Techniques in Chemical Research of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules in solution. For N-acylazetidines like 1-(3-Bromo-4-chlorobenzoyl)azetidine, NMR provides critical insights into the connectivity of atoms, the electronic environment of each nucleus, and the conformational dynamics of the molecule.

High-Resolution 1D and 2D NMR Experiments

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the molecular structure. In the ¹H NMR spectrum of this compound, the protons of the azetidine (B1206935) ring are expected to show distinct signals. The two methylene (B1212753) groups (C2/C4-H) adjacent to the nitrogen atom would likely appear as triplets, coupled to the C3-H protons. The C3-H protons, in turn, would appear as a quintet due to coupling with the four adjacent protons. The aromatic protons on the 3-bromo-4-chlorobenzoyl group would exhibit a characteristic splitting pattern based on their substitution.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the complex NMR signals and confirming the molecular structure.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons in the azetidine ring, confirming their connectivity.

HSQC: An HSQC spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons and confirming the connection between the benzoyl group and the azetidine ring through the carbonyl linker. unibas.it

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine C2/C4-H | 4.1 - 4.4 (t) | 50 - 55 |

| Azetidine C3-H | 2.3 - 2.6 (quint) | 18 - 22 |

| Aromatic C2-H | 7.8 - 8.0 (d) | 128 - 130 |

| Aromatic C5-H | 7.5 - 7.7 (dd) | 130 - 132 |

| Aromatic C6-H | 7.6 - 7.8 (d) | 126 - 128 |

| Carbonyl C=O | - | 168 - 172 |

| Aromatic C1 | - | 135 - 138 |

| Aromatic C3 | - | 120 - 123 |

| Aromatic C4 | - | 133 - 136 |

Note: These are predicted values based on known data for similar N-benzoylazetidine and 3-bromo-4-chlorobenzoyl structures. Actual experimental values may vary.

Dynamic NMR for Conformational Exchange

N-acylazetidines can exhibit interesting conformational dynamics due to restricted rotation around the amide C-N bond and puckering of the four-membered azetidine ring. Dynamic NMR (DNMR) is a powerful technique to study these exchange processes. beilstein-journals.org

At room temperature, the rotation around the amide bond may be slow on the NMR timescale, leading to the observation of two distinct sets of signals for the azetidine ring protons, corresponding to different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shapes at different temperatures, it is possible to determine the energy barrier for this rotational process. beilstein-journals.orgresearchgate.net This provides valuable information about the steric and electronic factors governing the conformational preferences of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

For this compound, the FT-IR spectrum is expected to show a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. The exact position of this band can provide clues about the extent of resonance and hydrogen bonding. Other characteristic bands would include C-N stretching, aromatic C=C stretching, and C-H stretching and bending vibrations. researchgate.netspectrabase.com

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br and C-Cl stretching vibrations would be expected to give rise to distinct signals in the Raman spectrum. aps.orgucl.ac.uk The C-Br stretching vibration is typically observed in the lower frequency region, around 500-600 cm⁻¹, while the C-Cl stretch appears around 600-800 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amide C=O Stretch | 1640 - 1670 (strong) | 1640 - 1670 (weak) |

| Aromatic C=C Stretch | 1450 - 1600 (multiple bands) | 1580 - 1610 (strong) |

| C-N Stretch | 1200 - 1350 (medium) | 1200 - 1350 (medium) |

| C-Cl Stretch | 600 - 800 (strong) | 600 - 800 (strong) |

| C-Br Stretch | 500 - 600 (strong) | 500 - 600 (strong) |

Note: These are predicted frequency ranges based on characteristic group frequencies.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule is expected to undergo fragmentation through several characteristic pathways. The molecular ion peak [M]⁺ would be observed, and due to the presence of bromine and chlorine, characteristic isotopic patterns would be seen for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for N-benzoyl derivatives include cleavage of the amide bond and fragmentation of the azetidine ring. libretexts.orglibretexts.orgyoutube.com

A plausible fragmentation pathway would involve the initial loss of the azetidine ring or parts of it. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation route for ketones and amides. The benzoyl cation (m/z 183/185/187, showing the isotopic pattern for Br and Cl) would be a prominent fragment. Further fragmentation of the benzoyl cation could involve the loss of CO (28 Da).

X-ray Diffraction for Solid-State Structural Determination

While NMR provides information about the structure and dynamics in solution, X-ray diffraction analysis of a single crystal provides the precise three-dimensional structure of the molecule in the solid state. mdpi.comresearchgate.net This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, providing a static picture of the molecule's preferred conformation in the crystal lattice.

For this compound, an X-ray crystal structure would definitively establish the planarity of the amide group and the puckering of the azetidine ring. It would also reveal the relative orientation of the benzoyl group with respect to the azetidine ring. Furthermore, analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal structure. mdpi.comresearchgate.net

Applications of 1 3 Bromo 4 Chlorobenzoyl Azetidine in Advanced Chemical Synthesis

Utilization as a Versatile Synthetic Building Block

The structure of 1-(3-bromo-4-chlorobenzoyl)azetidine is inherently modular, offering several reaction sites that can be addressed with high selectivity. The azetidine (B1206935) ring, with its inherent ring strain of approximately 25.4 kcal/mol, is susceptible to nucleophilic ring-opening reactions, providing access to functionalized amine derivatives. rsc.org Concurrently, the benzoyl fragment contains bromo and chloro substituents, which are well-established handles for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for its use as a linchpin in the assembly of intricate molecules.

Precursor in Multistep Organic Synthesis

In the context of multistep synthesis, this compound serves as a highly functionalized precursor. The distinct reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations. For instance, the greater reactivity of the C-Br bond often permits its selective functionalization while leaving the C-Cl bond intact for a subsequent transformation. This stepwise elaboration is a cornerstone of convergent synthesis, enabling the efficient construction of complex target molecules.

Furthermore, the azetidine ring itself can be retained as a key structural motif or used as a masked 1,3-amino alcohol equivalent. rsc.org Ring-opening of the azetidine under various conditions (e.g., acid catalysis, reductive cleavage) after modification of the aromatic ring can unveil new functionalities at precise locations within the molecule. This strategic unmasking is particularly useful in the synthesis of pharmacologically relevant scaffolds, such as substituted amino alcohols and diamines. The combination of cross-coupling and ring-opening strategies makes this compound a powerful precursor for creating libraries of diverse chemical entities. nih.gov

| Reaction Type | Catalyst/Reagents | Potential Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl- or heteroaryl-substituted benzoylazetidine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand, Base | Amino-substituted benzoylazetidine |

| Heck Coupling | Pd(OAc)₂, Base | Alkene-substituted benzoylazetidine |

| Sonogashira Coupling | Pd/Cu catalysts, Base | Alkyne-substituted benzoylazetidine |

| Azetidine Ring Opening | H⁺ or Lewis Acid, Nu⁻ | 1,3-Disubstituted propan-1-amine derivatives |

Scaffold for Combinatorial Chemistry Approaches

The structural attributes of this compound make it an ideal scaffold for diversity-oriented synthesis (DOS) and the generation of combinatorial libraries. nih.gov In medicinal chemistry, the azetidine ring is recognized as a privileged structure that can improve physicochemical properties like solubility and metabolic stability. nih.gov

Starting from this single scaffold, a vast library of analogues can be generated. The two distinct halogen atoms provide orthogonal handles for diversification via parallel synthesis techniques. For example, one set of building blocks can be introduced at the bromine position across a library plate, followed by the introduction of a second, different set of building blocks at the chlorine position. Further diversification can be achieved by reacting the ketone of the benzoyl group or by elaborating the azetidine ring itself. This approach allows for the rapid exploration of chemical space around the core scaffold, which is critical for identifying lead compounds in drug discovery programs. nih.govnih.gov

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of strained heterocycles like azetidine often drives the development of new synthetic methods. rsc.orgrsc.org While specific methodologies based on this compound are not yet widely reported, its structure is well-suited for pioneering novel reaction cascades. For example, a process could be envisioned where an intramolecular reaction is triggered by an initial intermolecular event at one of the aryl-halide positions. A transition-metal insertion into the C-Br bond could be followed by an intramolecular C-H activation or a cyclization involving the azetidine ring or its substituents.

Moreover, the strain-release-driven ring-opening of the azetidine can be coupled with other bond-forming events. nih.govnih.gov A reaction sequence could be designed where a nucleophile, delivered to the vicinity of the azetidine ring through a temporary tether attached to the aromatic core, triggers a regioselective ring-opening. Such methodologies, which combine multiple transformations in a single pot, are highly sought after for their efficiency and atom economy.

Integration into Oligomeric and Polymeric Architectures

Azetidines are valuable monomers for the synthesis of polyamines through ring-opening polymerization (ROP). rsc.orgrsc.org The polymerization can proceed through different mechanisms, such as cationic ring-opening polymerization (CROP), to produce linear or branched polymers. rsc.org In this context, this compound could serve as a functional monomer to introduce specific properties into a polymer backbone.

Upon polymerization, the resulting polymer would feature a poly(azetidine) or poly(trimethylenimine) backbone with pendant 3-bromo-4-chlorobenzoyl side chains. These side chains offer two key advantages:

Post-Polymerization Modification: The bromo and chloro groups on each monomer unit can be chemically modified after polymerization. This allows for the grafting of other molecules or polymers, tuning of surface properties, or the introduction of cross-linking sites.

Inherent Functionality: The halogenated benzoyl group itself imparts specific characteristics to the polymer, such as increased refractive index, hydrophobicity, and potential flame-retardant properties.

The synthesis of functional polymers bearing reactive azetidinium groups is another related area where derivatives of this compound could be relevant. researchgate.netresearchgate.net

| Polymerization Method | Initiators | Key Characteristics |

| Cationic ROP (CROP) | Protic acids, Lewis acids, Alkylating agents | Can lead to branched structures due to the nucleophilicity of the polymer backbone nitrogen. rsc.org |

| Anionic ROP (AROP) | Organometallic bases | Generally offers better control over the polymerization process, potentially leading to linear polymers with defined molecular weights. rsc.org |

Chiral Azetidine Scaffolds in Asymmetric Catalysis and Synthesis

While this compound itself is achiral, the broader class of chiral azetidines is of immense importance in asymmetric synthesis. rsc.org Chiral azetidine derivatives can be used as chiral building blocks, chiral ligands for transition-metal catalysts, or as chiral auxiliaries.

A chiral version of the title compound could be synthesized starting from an enantiopure azetidine precursor. This chiral scaffold would have significant potential in asymmetric catalysis. For example, the nitrogen atom of the azetidine, along with another donor atom introduced via functionalization of the benzoyl ring, could form a bidentate chiral ligand capable of coordinating to a metal center. Such a ligand could be employed in a variety of asymmetric transformations, including hydrogenations, allylic alkylations, or Diels-Alder reactions. nih.gov The rigid, four-membered ring structure of the azetidine can create a well-defined chiral environment around the catalytic center, leading to high levels of enantioselectivity. The development of synthetic routes to such chiral scaffolds remains an active and important area of chemical research. medwinpublishers.com

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

A major thrust in modern chemistry is the development of environmentally benign synthetic processes, and the synthesis of azetidines is no exception. unibo.it Traditional methods for creating the azetidine (B1206935) core often involve multiple steps, harsh reagents, and the generation of significant waste. medwinpublishers.com Future research will focus on creating "benign-by-design" synthetic methods that are both efficient and sustainable. tandfonline.com

Key areas of development include:

Alternative Energy Sources: Methods such as sonication and microwave irradiation are being explored to drive the synthesis of azetidinones, often resulting in shorter reaction times and higher yields compared to conventional heating. tandfonline.com

Greener Solvents: The choice of solvent is crucial for the sustainability of a chemical process. nih.gov Research is shifting away from hazardous solvents towards more eco-friendly alternatives like cyclopentyl methyl ether (CPME) or bio-based solvents. unibo.itnih.gov For instance, green and cost-effective synthesis has been established for key intermediates of the drug Baricitinib, which features an azetidine moiety. nih.govnih.gov

Catalytic Systems: The use of efficient catalysts can significantly improve the sustainability of azetidine synthesis. Lanthanide catalysts, such as La(OTf)₃, have been shown to promote the highly selective formation of azetidines from epoxy amines under mild conditions. frontiersin.org Additionally, the development of processes utilizing microchannel reactors can lead to safer and more scalable green production of azetidine-containing intermediates. nih.gov

Table 1: Comparison of Synthetic Approaches for Azetidine Derivatives

| Approach | Conventional Methods | Green & Sustainable Methods |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave, Sonication tandfonline.com |

| Solvents | Chlorinated hydrocarbons, DMF, DMSO | 2-MeTHF, Cyclopentyl methyl ether (CPME), Water unibo.itnih.gov |

| Reagents | Stoichiometric use of harsh reagents | Catalytic systems (e.g., Lanthanides), Biocatalysts frontiersin.orgacs.org |

| Efficiency | Often longer reaction times and lower yields | Reduced reaction times, improved yields, higher atom economy tandfonline.com |

Exploration of Unprecedented Reactivity and Transformations

The reactivity of the azetidine ring is largely governed by its significant ring-strain energy (approximately 25.2 kcal/mol). researchgate.net This inherent strain makes azetidines stable enough for handling but also primes them for unique chemical transformations that are not readily accessible with less strained rings like pyrrolidines or more reactive ones like aziridines. researchgate.netresearchwithrutgers.com Future research will continue to exploit this characteristic to develop novel reactions.

Emerging areas of reactivity research include:

Photocatalysis: Visible-light-mediated reactions represent a powerful tool for organic synthesis. nih.gov Recent studies have demonstrated the synthesis of highly functionalized azetidines via intermolecular [2+2] photocycloadditions using an iridium photocatalyst. nih.govrsc.org This aza Paternò-Büchi reaction works under mild conditions and tolerates a wide range of functional groups, offering a new way to construct the azetidine core. rsc.orgchemrxiv.org

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. A groundbreaking development is the use of engineered cytochrome P450 enzymes as "carbene transferases." acs.org These biocatalysts can perform a one-carbon ring expansion of aziridines to form azetidines via a highly enantioselective researchgate.netmit.edu-Stevens rearrangement, a transformation not achievable with other catalysts. acs.org

Strain-Release Functionalization: The stored energy in the azetidine ring can be released to drive reactions. researchgate.net This makes azetidines excellent candidates for ring-opening and ring-expansion reactions, providing access to highly substituted acyclic amines or larger heterocyclic systems. rsc.org The development of new methods for selective N-C bond cleavage will continue to be a major focus. rsc.org

Table 2: Novel Reaction Methodologies in Azetidine Chemistry

| Methodology | Description | Potential Advantage for 1-(3-Bromo-4-chlorobenzoyl)azetidine |

|---|---|---|

| Photocatalytic Cycloaddition | Uses visible light and a photocatalyst to form the azetidine ring from alkenes and oximes. nih.gov | Offers a mild and versatile route to synthesize complex azetidine precursors. |

| Biocatalytic Ring Expansion | Engineered enzymes convert aziridines to azetidines with high stereocontrol. acs.org | Could enable the synthesis of chiral, enantiomerically pure versions of the compound. |

| Strain-Release Homologation | Utilizes highly strained intermediates like azabicyclo[1.1.0]butanes to build the azetidine ring. rsc.org | Provides access to densely functionalized azetidines that are difficult to synthesize otherwise. |

Advancements in Computational Design and Prediction for Azetidine Chemistry

As the complexity of target molecules increases, traditional trial-and-error synthesis becomes inefficient. Computational chemistry is emerging as an indispensable tool for designing and predicting the outcomes of chemical reactions. mit.edu This is particularly valuable for the synthesis of strained systems like azetidines, where reaction pathways can be difficult to predict. medwinpublishers.com

Future contributions of computational science include:

Predictive Synthesis: Researchers have successfully used computational models to predict which precursor molecules (alkenes and oximes) will react to form azetidines under photocatalytic conditions. mit.edu These models, which can calculate factors like frontier orbital energies in seconds, allow chemists to prescreen reactions and focus on those with the highest probability of success. mit.edu

In Silico Library Design: Computational tools are used to design libraries of compounds with specific, desirable properties. For instance, in silico analysis helps in designing azetidine-based scaffolds with physicochemical properties optimized for applications like central nervous system (CNS) drug discovery. nih.gov

Mechanism Elucidation: Computational modeling helps to understand the intricate mechanisms of new reactions, such as the Kulinkovich-type pathway proposed for the synthesis of spirocyclic NH-azetidines. rsc.org A deeper mechanistic understanding allows for better reaction optimization and broader application.

Table 3: Impact of Computational Chemistry on Azetidine Research

| Area of Impact | Contribution | Benefit |

|---|---|---|

| Reaction Prediction | Models predict reactivity of substrates based on calculated molecular properties. mit.edu | Reduces trial-and-error experimentation, saving time and resources. |

| Property-Oriented Design | Calculates physicochemical properties (e.g., LogP, TPSA) to design libraries for specific targets (e.g., CNS). nih.gov | Increases the likelihood of discovering molecules with drug-like properties. |